REACTION_CXSMILES
|
[CH3:1][OH:2].[CH3:3][C:4]([CH3:14])=[CH:5][CH:6]1[CH:8]([C:9](Cl)=[O:10])[C:7]1([CH3:13])[CH3:12]>N1C=CC=CC=1>[CH3:3][C:4]([CH3:14])=[CH:5][CH:6]1[CH:8]([C:9]([O:2][CH3:1])=[O:10])[C:7]1([CH3:13])[CH3:12]
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Name
|
|
Quantity
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501.9 g
|
Type
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reactant
|
Smiles
|
CC(=CC1C(C1C(=O)Cl)(C)C)C
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Type
|
CUSTOM
|
Details
|
while stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 2.5 hours
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
Subsequently, the reaction mixture was further stirred at room temperature over 4 hours
|
Duration
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4 h
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the reaction mixture under reduced pressure to about half of its volume
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Type
|
ADDITION
|
Details
|
the reaction mixture was eye-dropped into 500 ml of 3.5% hydrochloric acid
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Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted 3 times with 200 ml of methyl-t-butyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a residue
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was distilled under reduced pressure (84 to 89° C./7 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC1C(C1C(=O)OC)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 426 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |